molecular formula C14H13N3OS B3051771 N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 35939-14-1

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B3051771
CAS No.: 35939-14-1
M. Wt: 271.34 g/mol
InChI Key: BWZIHTPYZWQCEI-UHFFFAOYSA-N
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Description

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and analytical chemistry. The unique structure of this compound, which includes a benzamide moiety linked to a thiourea group, makes it an interesting subject for scientific research.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yield. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct antibacterial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZIHTPYZWQCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400085
Record name N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35939-14-1
Record name N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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